Product packaging for Amdinocillin methylacetate(Cat. No.:CAS No. 75027-15-5)

Amdinocillin methylacetate

Cat. No.: B1665957
CAS No.: 75027-15-5
M. Wt: 381.5 g/mol
InChI Key: IHGQEUVCNFLSHK-WSINUTNJSA-N
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Description

Contextualization of Amdinocillin Methylacetate as a Prodrug in Beta-Lactam Antibiotic Development

This compound is a synthetic penicillin and a member of the beta-lactam family of antibiotics. mybiosource.combiocompare.com It is specifically classified as a prodrug, which is a chemically modified, often inactive, version of a pharmacologically active agent. pharmacologycanada.orgactamedicamarisiensis.ro Upon administration, a prodrug undergoes biotransformation in the body to release the active parent drug. actamedicamarisiensis.ro

The active parent compound in this case is amdinocillin, also known as mecillinam (B1665348). wikipedia.org Amdinocillin itself exhibits poor oral absorption. wikipedia.orgmedkoo.com To overcome this limitation, ester prodrugs are created. This compound is the 2-oxopropyl ester of amdinocillin. nih.gov This modification is designed to improve the drug's physicochemical properties, facilitating better absorption. Once absorbed, the body's natural enzymes, specifically esterases, are expected to cleave the methylacetate group, releasing the active amdinocillin into circulation to exert its antibacterial effect. patsnap.com

This prodrug strategy is a well-established practice in pharmaceutical development to enhance the clinical utility of potent drugs that have unfavorable pharmacokinetic profiles. pharmacologycanada.orgmdpi.com The most well-documented and clinically utilized prodrug of amdinocillin is amdinocillin pivoxil (pivmecillinam), the pivaloyloxymethyl ester of mecillinam. wikipedia.orgnih.gov this compound represents another application of this same ester prodrug principle, even if it is less commonly cited in clinical literature. medkoo.com

Historical Evolution of the Amidinopenicillin Class and its Derivatives

The "golden era" of antibiotic discovery, roughly from 1940 to 1962, yielded most of the antibiotic classes used today, beginning with the large-scale introduction of penicillin in 1945. reactgroup.org However, as resistance to early penicillins grew, research focused on modifying the basic penicillin structure to create agents with improved stability and a different spectrum of activity.

The amidinopenicillin class emerged from this research. Mecillinam (amdinocillin) was developed by the Danish pharmaceutical company Leo Pharmaceutical Products in the early 1970s. wikipedia.org Unlike other penicillins that primarily target Penicillin-Binding Proteins (PBPs) 1 and 3, amdinocillin has a unique and high affinity for PBP2. patsnap.comnih.gov This distinct mechanism of action makes it particularly effective against many Gram-negative bacteria, such as Escherichia coli, but less active against Gram-positive organisms. wikipedia.orgnih.gov

The primary challenge with amdinocillin was its negligible bioavailability when taken orally, which limited its use to intravenous or intramuscular administration. wikipedia.orgmedkoo.com This led to the development of orally active prodrugs. The first and most successful of these was pivmecillinam (B1664848) (amdinocillin pivoxil), which became a valuable treatment for urinary tract infections in many countries. wikipedia.orgpatsnap.com Following this successful precedent, other ester derivatives like this compound were synthesized as part of ongoing research into optimizing amdinocillin's delivery. medkoo.com

Rationale for Prodrug Strategies in Enhancing Amdinocillin Bioavailability and Efficacy

The core rationale for developing prodrugs like this compound is to overcome the pharmacokinetic barrier of poor absorption. actamedicamarisiensis.ro A drug's ability to pass through the lipid-rich membranes of the gastrointestinal tract is largely dependent on its lipophilicity (fat-solubility). Amdinocillin, being a more polar molecule, is not well-absorbed. wikipedia.orgnih.gov

Once absorbed, the prodrug is designed to be a substrate for ubiquitous esterase enzymes found in the intestinal mucosa, blood, and liver. patsnap.com These enzymes hydrolyze the ester bond, breaking off the promoiety and releasing the active amdinocillin. The ideal promoiety is then metabolized into non-toxic byproducts. This process effectively bypasses the poor oral absorption of the parent drug, delivering therapeutically effective concentrations to the body. patsnap.comnih.gov This approach has been shown to dramatically increase the bioavailability of ampicillin, a related beta-lactam, from 32-55% to as high as 87-94% through its pivoxil prodrug, pivampicillin. pharmacologycanada.org

CompoundMolecular FormulaMolar Mass (g/mol)Key Feature
Amdinocillin (Mecillinam)C15H23N3O3S325.43Active drug, poor oral bioavailability. medkoo.comnih.gov
Amdinocillin Pivoxil (Pivmecillinam)C21H33N3O5S439.57Well-absorbed oral prodrug of amdinocillin. nih.govmcmaster.ca
This compoundC18H27N3O4S381.5Ester prodrug of amdinocillin. nih.gov

Significance of this compound Research in Addressing Antimicrobial Resistance Challenges

Antimicrobial resistance (AMR) is a critical global health threat, driven by the evolution of bacteria that can defeat the drugs designed to kill them. nih.govniamrre.org A major mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which inactivate the antibiotic. mdpi.com

The amdinocillin class holds particular significance in this context for two main reasons:

Unique Mechanism of Action : By targeting PBP2, amdinocillin can remain effective against bacteria that have developed resistance to other beta-lactams through modifications in PBP1 or PBP3. nih.govpatsnap.com

Low Resistance Rates : Since its introduction, worldwide resistance to mecillinam in key pathogens like E. coli has remained remarkably low in many regions. wikipedia.org

Research into amdinocillin prodrugs, including this compound, is vital for maximizing the utility of this valuable antibiotic class. The development of effective oral formulations allows amdinocillin to be used in outpatient settings, preserving intravenous options for more severe infections. wikipedia.org Furthermore, some advanced prodrug strategies are being designed to specifically target resistant bacteria. duke.eduresearchgate.net These "smart" prodrugs are activated only by enzymes, such as specific beta-lactamases, that are unique to the resistant pathogen. This approach could selectively kill resistant bacteria while sparing the body's beneficial microbiome. duke.edu

While this compound itself is not a widely commercialized product, its synthesis and study are part of the essential, ongoing effort to expand the arsenal (B13267) of effective antibiotics. Each new derivative provides valuable data for designing future drugs that can successfully navigate the challenges of delivery, efficacy, and the persistent evolution of antimicrobial resistance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O4S B1665957 Amdinocillin methylacetate CAS No. 75027-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75027-15-5

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

2-oxopropyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-12(22)10-25-17(24)14-18(2,3)26-16-13(15(23)21(14)16)19-11-20-8-6-4-5-7-9-20/h11,13-14,16H,4-10H2,1-3H3/t13-,14+,16-/m1/s1

InChI Key

IHGQEUVCNFLSHK-WSINUTNJSA-N

SMILES

CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C

Isomeric SMILES

CC(=O)COC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C

Canonical SMILES

CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amdinocillin methylacetate;  Mecillinam acetylmethyl ester

Origin of Product

United States

Prodrug Chemistry and Bioconversion Mechanisms of Amdinocillin Methylacetate

Chemical Synthesis Pathways for Amdinocillin Methylacetate and Related Prodrugs

The synthesis of this compound, like other penicillin derivatives, is a semi-synthetic process that typically starts with a naturally produced precursor. The foundational structure for many penicillins is 6-aminopenicillanic acid (6-APA), which is isolated from fermentation cultures of Penicillium. dokumen.pub

The core of the synthesis involves the modification of the 6-amino group of the 6-APA nucleus. For amdinocillin, this involves the creation of an amidine side chain. The synthesis of amdinocillin itself involves the reaction of 6-APA with a reactive derivative of azepine formamide. scribd.com

To create the this compound prodrug, the carboxylic acid group at the C-2 position of the amdinocillin molecule is esterified. This process involves reacting amdinocillin with a methylacetate-containing compound. This esterification increases the lipophilicity of the molecule, a key characteristic for improving absorption from the gastrointestinal tract. vdoc.pub A similar strategy is used for other amdinocillin prodrugs, such as amdinocillin pivoxil (pivmecillinam), where a pivaloyloxymethyl ester is formed. targetmol.com The general principle involves linking the parent drug to a promoiety (the methylacetate group) that can be easily cleaved in the body.

Esterase-Mediated Hydrolysis of this compound to Active Amdinocillin (Mecillinam)

The conversion of this compound into its active form, mecillinam (B1665348), is a critical step for its therapeutic action. This bioconversion is an enzymatic process mediated by esterases, which are enzymes that hydrolyze esters into an acid and an alcohol. ontosight.aivdoc.pub These esterases are widespread throughout the body, particularly in the intestinal mucosa, liver, and blood. patsnap.comscribd.com

Once administered, this compound is absorbed through the gastrointestinal tract. During or after absorption, it encounters esterase enzymes that recognize and cleave the ester bond of the methylacetate group. patsnap.commdpi.com This hydrolysis reaction releases the active mecillinam, allowing it to enter the bloodstream and be transported to the site of infection. patsnap.com The cleavage also releases the methylacetate promoiety, which is then metabolized and eliminated. This process is crucial because mecillinam itself is not well-absorbed when taken orally. drugbank.compatsnap.com The success of the prodrug lies in this efficient, enzyme-catalyzed activation. patsnap.com

Identification and Characterization of Biotransformation Products

The biotransformation of this compound is a hydrolytic process designed to yield specific, predictable products. The primary goal of this metabolic conversion is the release of the pharmacologically active agent.

The main products identified following the esterase-mediated hydrolysis are:

Amdinocillin (Mecillinam) : This is the active antibacterial agent. Its liberation in the body allows it to reach bacterial targets, specifically penicillin-binding protein 2 (PBP2), and inhibit bacterial cell wall synthesis. ontosight.aidrugbank.compatsnap.com

Methylacetate moiety : This is the promoiety that is cleaved from the parent drug. Following hydrolysis, it is further metabolized by the body.

The conversion of the lipophilic prodrug into these more polar products facilitates the excretion of the promoiety while enabling the systemic distribution of the active drug. scribd.com

Table 1: Biotransformation Products of this compound

Precursor CompoundEnzymeResulting ProductsRole of Product
This compoundEsterases1. Amdinocillin (Mecillinam)Active antibacterial agent
2. Methylacetate MoietyInactive promoiety for elimination

Investigation of Kinetic Parameters for Prodrug Activation In Vitro

The kinetic profile of a prodrug's activation is a critical determinant of its clinical efficacy, dictating the rate and extent to which the active drug becomes available. In vitro studies are essential for characterizing these parameters before clinical application. For amino-beta-lactam antibiotic prodrugs, uptake and hydrolysis often follow mixed-type kinetics, involving both saturable (carrier-mediated) and non-saturable (passive diffusion) processes. nih.gov

The enzymatic hydrolysis of prodrugs like this compound by esterases can be described by Michaelis-Menten kinetics, where parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km) are determined. biorxiv.org These parameters quantify the efficiency and capacity of the enzymatic conversion. The half-life (t½) of the prodrug in biological matrices (like plasma or tissue homogenates) is another crucial parameter, indicating how quickly the conversion to the active form occurs. For many ester prodrugs, this hydrolysis is rapid. mdpi.com For instance, related prodrugs like amdinocillin pivoxil are known to be hydrolyzed quickly after ingestion. patsnap.com

While specific kinetic data for this compound is not widely published, the table below presents typical parameters investigated for ester-based prodrugs.

Table 2: Representative Kinetic Parameters for Ester Prodrug Activation

Kinetic ParameterDescriptionTypical Significance
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of the esterase for the prodrug. A lower Km suggests higher affinity.
Vmax (Maximum Rate) The maximum rate of enzymatic hydrolysis under saturating substrate conditions.Represents the maximum capacity of the esterase system to activate the prodrug.
t½ (Half-life) Time required for half of the prodrug to be hydrolyzed.A short half-life indicates rapid conversion to the active drug.
CLint (Intrinsic Clearance) A measure of the intrinsic metabolic clearing activity of an enzyme (Vmax/Km).Reflects the overall efficiency of the enzymatic conversion process.

Design Principles for Optimal Prodrug Activation and Targeted Delivery

The design of prodrugs like this compound is guided by several key principles aimed at overcoming pharmacokinetic challenges and optimizing therapeutic outcomes. centralasianstudies.org

Enhanced Bioavailability : The primary reason for creating an amdinocillin prodrug is to improve its poor oral absorption. drugbank.compatsnap.com By esterifying the carboxylic acid group, the molecule's lipophilicity is increased. This modification allows the drug to more easily pass through the lipid-rich membranes of the intestinal epithelium, significantly enhancing its bioavailability compared to the parent drug. vdoc.pubcentralasianstudies.org

Chemical Stability and Enzymatic Lability : An effective prodrug must be chemically stable enough to survive the acidic environment of the stomach and reach the site of absorption intact. However, the linker—in this case, the ester bond—must be susceptible to cleavage by specific enzymes (esterases) in the body to ensure timely release of the active drug. mdpi.com The design of the ester group is therefore a balance between stability and lability.

Targeted Release : While this compound relies on ubiquitous esterases for activation, more advanced prodrug strategies aim for release at a specific site. nih.gov For urinary tract infections, the goal is to achieve high concentrations of the active drug, mecillinam, in the urine. nih.gov The efficient absorption and subsequent renal excretion of mecillinam help achieve this targeted effect. patsnap.com

These design principles are fundamental to the field of medicinal chemistry and have enabled the successful clinical use of many drugs that would otherwise be ineffective due to poor pharmacokinetic properties. vdoc.pub

Mechanistic Elucidation of Amdinocillin/mecillinam S Antibacterial Action

Specificity of Amdinocillin Binding to Penicillin-Binding Protein 2 (PBP2)

The hallmark of amdinocillin's mechanism is its strong and specific binding to Penicillin-Binding Protein 2 (PBP2). researchgate.netnih.govdrugbank.com PBPs are a group of enzymes essential for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. researchgate.netscienceopen.com Unlike most other β-lactam antibiotics that primarily target PBP1 and PBP3, amdinocillin demonstrates a pronounced and avid affinity for PBP2. drugbank.com This selective binding is the cornerstone of its antibacterial activity. nih.govdrugbank.com PBP2 is a crucial enzyme involved in the elongation of the peptidoglycan network, and its inhibition leads to the formation of spherical bacterial cells that are osmotically sensitive and eventually lyse. researchgate.netasm.org

Molecular Basis of Cell Wall Synthesis Inhibition through Peptidoglycan Cross-Linkage Disruption

Amdinocillin's binding to PBP2 directly interferes with the transpeptidation step of peptidoglycan synthesis. asm.orgnih.gov Peptidoglycan is a complex polymer composed of glycan strands cross-linked by short peptides, providing the cell wall with its strength and rigidity. researchgate.netmedkoo.com PBP2 functions as a transpeptidase, an enzyme that catalyzes the formation of these peptide cross-links. asm.orgnih.gov By binding to the active site of PBP2, amdinocillin inactivates the enzyme, preventing it from carrying out its essential cross-linking function. researchgate.netnih.gov This disruption in the peptidoglycan structure weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure, which ultimately leads to cell lysis and death. researchgate.netnih.gov

Differential Target Affinity Compared to Other Beta-Lactam Antibiotics (PBP1 and PBP3)

The antibacterial spectrum and morphological effects of β-lactam antibiotics are largely determined by their differential affinities for various PBPs. While many penicillins and cephalosporins exhibit primary activity against PBP1a/b and PBP3, which are involved in cell elongation and septation respectively, amdinocillin's action is almost exclusively directed towards PBP2. drugbank.comresearchgate.net For instance, antibiotics like aztreonam, piperacillin, and various cephalosporins show selectivity for PBP3, leading to the formation of filamentous bacterial cells. researchgate.netdrugbank.com In contrast, the specific inhibition of PBP2 by amdinocillin results in the characteristic formation of round or ovoid cells. asm.org This unique target preference distinguishes amdinocillin from the majority of other β-lactam agents. drugbank.com

β-Lactam AntibioticPrimary PBP TargetResulting Morphological Change
Amdinocillin (Mecillinam)PBP2Round/Ovoid Cells
AztreonamPBP3Filamentous Cells
PiperacillinPBP3Filamentous Cells
CefuroximePBP3Filamentous Cells
Amoxicillin (B794)PBP4Variable
Amdinocillin in Combination withTargeted PBPsObserved EffectEffective Against
AmpicillinPBP2 (Amdinocillin) + PBP1/3 (Ampicillin)Synergistic bactericidal activityGram-negative bacilli
CefamandolePBP2 (Amdinocillin) + PBP3 (Cefamandole)Frequent synergy against E. coliEscherichia coli, Klebsiella pneumoniae
CefoxitinPBP2 (Amdinocillin) + Other PBPs (Cefoxitin)Synergistic bactericidal activityGram-negative bacilli

Structural Biology and Computational Modeling of Amdinocillin-PBP2 Interactions

Computational approaches, such as molecular docking and molecular dynamics simulations, have become invaluable tools for modeling the interaction between amdinocillin and PBP2. nih.govresearchgate.net Molecular docking studies can predict the preferred binding orientation of amdinocillin within the PBP2 active site, identifying key amino acid residues involved in the interaction. These models help to explain the high affinity and specificity of amdinocillin for PBP2. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the amdinocillin-PBP2 complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. nih.gov These computational methods are instrumental in understanding the structural determinants of amdinocillin's unique mechanism of action and can guide the development of novel PBP2 inhibitors. researchgate.net

Microbiological Susceptibility and Spectrum of Activity Research

In Vitro Antimicrobial Activity of Amdinocillin/Mecillinam (B1665348) Against Gram-Negative Bacterial Pathogens

Amdinocillin exhibits potent in vitro activity against a significant number of Gram-negative bacterial pathogens. Its primary targets are members of the Enterobacterales order. Unlike many other β-lactam antibiotics that bind to multiple penicillin-binding proteins, amdinocillin's specific targeting of PBP2 results in a distinct antibacterial profile. This specificity makes it particularly effective against bacteria where PBP2 is essential for maintaining cell shape and integrity.

The in vitro activity is generally robust against common uropathogens. However, its efficacy can be influenced by the specific bacterial species and the presence of certain resistance mechanisms. Notably, amdinocillin is typically not active against Pseudomonas aeruginosa and many anaerobic bacteria. Its stability against some β-lactamases allows it to retain activity against certain resistant phenotypes, a feature that has garnered increasing interest in clinical microbiology.

Susceptibility Profiles of Enterobacterales (e.g., Escherichia coli, Klebsiella spp., Proteus mirabilis) to Amdinocillin/Mecillinam

The study also determined the Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. For Enterobacter spp. and Citrobacter spp., the MIC₅₀, or the MIC value that inhibits 50% of the isolates, was low at 0.5 mg/L, indicating good activity. nih.govresearchgate.netnih.gov

Table 1: Mecillinam Susceptibility Rates for Key Enterobacterales

Bacterial Species Number of Isolates Number Susceptible Susceptibility Rate (%)
Escherichia coli 302 294 97.4%
Klebsiella spp. 58 52 89.7%
Proteus mirabilis 30 28 93.3%

Data sourced from a 2019 prospective in vitro study. nih.govresearchgate.netasm.orgnih.gov

Evaluation of Amdinocillin/Mecillinam Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing Strains

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales poses a significant challenge to antimicrobial therapy. Mecillinam has demonstrated notable efficacy against many of these resistant strains. oup.comoup.com In a study analyzing a cohort of multidrug-resistant (MDR) isolates, 95.2% of ESBL-producing organisms (99 out of 104) were found to be susceptible to mecillinam. nih.govresearchgate.netasm.orgnih.gov This high rate of susceptibility suggests that mecillinam often evades the hydrolytic activity of common ESBL enzymes, which are a major source of resistance to other penicillins and cephalosporins. oup.comoup.com This retained activity makes amdinocillin a valuable consideration for infections caused by ESBL-producing pathogens, particularly in the context of urinary tract infections. oup.com

Assessment of Activity Against Multidrug-Resistant (MDR) Bacterial Isolates

Amdinocillin/mecillinam's utility extends to various multidrug-resistant (MDR) bacterial isolates, including carbapenem-resistant Enterobacterales (CRE). oup.com Its activity, however, varies significantly depending on the specific carbapenemase enzyme produced by the bacteria.

Table 2: Mecillinam Susceptibility in Carbapenem-Resistant Enterobacterales (CRE) by Carbapenemase Type

Carbapenemase Type Susceptibility Rate (%)
OXA-48-like 84%
NDM 71%
IMI 91%
VIM 14%
KPC 0%

Data from a 2022 study on 8,310 CRE isolates. oup.comresearchgate.net

Research on Amdinocillin/Mecillinam Activity Against Shigella spp. and Enterobacter cloacae

Research has also explored the activity of mecillinam against other specific Gram-negative pathogens. A study focused on 95 multidrug-resistant Shigella isolates, comprising 53 Shigella sonnei and 42 Shigella flexneri, demonstrated a favorable in vitro profile. nih.govasm.orgnih.govresearchgate.net The MIC₅₀ and MIC₉₀ were 1 µg/mL and 2 µg/mL, respectively, as determined by agar (B569324) dilution. nih.govasm.orgnih.govresearchgate.net These low MIC values suggest that pivmecillinam (B1664848), the oral prodrug of mecillinam, could be a viable treatment option for infections caused by MDR Shigella. nih.govnih.govresearchgate.net

For Enterobacter cloacae, particularly carbapenem-resistant strains, mecillinam susceptibility has also been documented. In a study of carbapenemase-producing isolates, mecillinam susceptibility was observed in 7 out of 13 tested E. cloacae isolates. nih.gov Another large-scale analysis of CRE found a 75% susceptibility rate among the Enterobacter cloacae complex. oup.comresearchgate.net

Standardization and Methodological Refinements for Amdinocillin/Mecillinam Susceptibility Testing

Standardized and reliable susceptibility testing methods are crucial for guiding the clinical use of any antimicrobial agent. For mecillinam, the reference method for determining MIC values is agar dilution, as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST). oup.comeucast.org However, this method is labor-intensive and not always practical for routine clinical laboratories. oup.com

Other methods, such as disk diffusion and MIC gradient test strips, are more commonly used but can present challenges with mecillinam, sometimes leading to difficulties in interpretation. oup.com Both EUCAST and the Clinical and Laboratory Standards Institute (CLSI) have established clinical breakpoints for mecillinam to categorize isolates as susceptible or resistant. nih.govnih.govihma.com However, there can be differences in these breakpoints and their application to different bacterial species. nih.govihma.com For instance, CLSI has recently introduced a breakpoint for E. coli only, while EUCAST provides breakpoints for a broader range of Enterobacterales. nih.gov For organisms like Shigella spp., standardized clinical breakpoints are still needed to correlate in vitro data with clinical outcomes effectively. nih.govasm.orgnih.gov Ongoing research and refinement of testing methodologies are essential to ensure accurate susceptibility reporting and to optimize the clinical efficacy of amdinocillin.

Advanced Analytical Methodologies for Amdinocillin Methylacetate Research

Development and Validation of Chromatographic (e.g., HPLC-DAD) and Spectroscopic Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the quantification of amdinocillin and its prodrugs. While specific methods validated exclusively for amdinocillin methylacetate are not extensively detailed in publicly available literature, the principles and parameters can be extrapolated from methods developed for the closely related and commercially available prodrug, amdinocillin pivoxil.

A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from its active form, amdinocillin (mecillinam), and any potential degradation products. Such a method would typically utilize a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analytes. Gradient elution is often employed to achieve optimal separation of compounds with different polarities within a reasonable timeframe.

The DAD detector allows for the monitoring of absorbances at multiple wavelengths simultaneously, enhancing the specificity of the method. The UV spectrum of amdinocillin and its esters typically shows maximum absorbance in the range of 220-230 nm, which is commonly used for quantification. nih.gov Method validation, following the International Council for Harmonisation (ICH) guidelines, is imperative and includes the assessment of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

The following table outlines typical parameters for an HPLC-DAD method for the analysis of amdinocillin prodrugs:

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., phosphate buffer pH 7) and acetonitrile/methanol
Flow Rate 1.0 - 1.5 mL/min
Detection DAD at 220 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

Application of Mass Spectrometry for Structural Characterization and Metabolite Profiling of this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural characterization and metabolite profiling of this compound. Following oral administration, this compound is expected to be rapidly hydrolyzed in the body to its active form, amdinocillin, by esterases in the intestinal mucosa and liver. patsnap.comnih.gov

LC-MS/MS methods have been developed for the quantification of the prodrug pivmecillinam (B1664848) and its active metabolite mecillinam (B1665348) in human plasma. nih.gov A similar approach would be directly applicable to this compound. In such a method, the analytes are first separated by HPLC and then introduced into the mass spectrometer. The instrument is typically operated in the positive ion mode. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov

For structural characterization, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, which can be used to determine the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide valuable structural information based on the fragmentation patterns. This is crucial for identifying metabolites, which may include the active drug (amdinocillin), penicilloic acid derivatives resulting from the opening of the β-lactam ring, and other degradation products.

A study on a hybrid molecule of amoxicillin (B794) and sulbactam (B1307) demonstrated the use of UPLC-Q-TOF-MS/MS to identify major metabolites in various biological matrices, a technique that would be highly relevant for profiling the metabolic fate of this compound. researchgate.net

Ion Transition (m/z)Compound
440.2 → 167.1Pivmecillinam (Amdinocillin Pivoxil)
326.1 → 167.1Mecillinam (Amdinocillin)

Data from a study on Pivmecillinam, a closely related prodrug. nih.gov

Bioanalytical Methodologies for Detection and Quantification in Complex Biological Samples

The determination of this compound and its active form, amdinocillin, in complex biological matrices such as plasma, urine, and tissue homogenates requires robust and sensitive bioanalytical methods. The primary challenge in bioanalysis is the removal of endogenous interferences that can affect the accuracy and precision of the assay.

A rapid, sensitive, and specific HPLC assay has been developed for the determination of amdinocillin in human plasma and urine. nih.gov This method involves a simple protein precipitation step for plasma samples and dilution for urine samples before direct injection into the HPLC system. nih.gov

For higher sensitivity and specificity, LC-MS/MS is the method of choice. A validated LC-MS/MS method for pivmecillinam and mecillinam in human plasma involved protein precipitation with acetonitrile. nih.gov An important consideration for the bioanalysis of these compounds is their stability. Studies have shown that acidification of plasma samples can enhance the stability of both the prodrug and the active compound. nih.gov

The development of a reliable bioanalytical method involves several key steps:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to isolate the analyte from the biological matrix.

Chromatographic Separation: Efficient separation of the analyte from endogenous components is crucial.

Detection: Mass spectrometry is preferred for its high sensitivity and selectivity.

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for pharmacokinetic studies. Validation parameters include accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

ParameterPlasma AssayUrine Assay
Detection Limit 0.5 µg/mL25 µg/mL
Recovery 74.4 ± 6.3%Not specified
Concentration Range 0.1-20 µg per 0.2 ml0.025-5 mg/mL

Data from an HPLC-UV study on Amdinocillin. nih.gov

Innovations in Green Analytical Chemistry for this compound Analysis

Green analytical chemistry (GAC) focuses on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. The principles of GAC can be applied to the analysis of this compound.

One of the main goals of green HPLC is to replace toxic organic solvents with more benign alternatives. This can be achieved by using greener solvents like ethanol (B145695) or by reducing the amount of organic solvent in the mobile phase. ekb.eg Miniaturization of analytical systems, such as using ultra-high-performance liquid chromatography (UHPLC), can significantly reduce solvent consumption and analysis time. nih.gov

A green HPLC-DAD method has been developed for the multiplex determination of nine penicillin antibiotics in industrial air and wastewater samples. nih.gov This method utilized a gradient elution with methanol and a phosphate buffer, demonstrating the feasibility of greener approaches for this class of compounds. nih.gov

Key strategies for developing greener analytical methods for this compound include:

Solvent Reduction and Replacement: Employing shorter columns, smaller particle sizes (UHPLC), and exploring the use of greener solvents like ethanol or supercritical fluids (in supercritical fluid chromatography).

Miniaturization of Sample Preparation: Using techniques like solid-phase microextraction (SPME) or liquid-phase microextraction (LPME) to reduce the volume of solvents needed for sample clean-up.

Energy Efficiency: Optimizing methods to reduce analysis time and, consequently, the energy consumption of the analytical instruments.

Waste Reduction: Implementing procedures for proper waste management and exploring possibilities for solvent recycling.

The development of such methods not only reduces the environmental impact but also often leads to faster and more efficient analyses.

Computational and Modeling Approaches in Amdinocillin Methylacetate Research

Structure-Activity Relationship (SAR) Studies for Amdinocillin and its Prodrugs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For amdinocillin and its prodrugs, SAR studies aim to elucidate the key structural features required for optimal antibacterial action and efficient conversion of the prodrug to its active form.

In the context of amdinocillin methylacetate, SAR studies would focus on two main aspects: the structural requirements for potent inhibition of Penicillin-Binding Protein 2 (PBP2) by the active drug, amdinocillin, and the features of the methylacetate ester group that ensure efficient cleavage by esterase enzymes to release amdinocillin.

Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, employs statistical methods to correlate structural descriptors of molecules with their biological activities. For a series of amdinocillin prodrugs with varying ester groups, a QSAR model could be developed to predict their rate of hydrolysis or antibacterial efficacy. The descriptors used in such models can range from simple physicochemical properties to more complex 3D structural parameters.

Key Structural Considerations for Amdinocillin Activity:

The 6-amidinopenicillanic acid core: Essential for binding to PBP2.

The β-lactam ring: The strained four-membered ring is the reactive moiety that acylates the active site of PBP2.

The carboxyl group: In the active form, amdinocillin, this group is crucial for anchoring the molecule within the PBP2 active site. In the prodrug form, this group is esterified to enhance bioavailability.

Key Structural Considerations for Prodrug Activation:

Ester promoiety (methylacetate): The size, lipophilicity, and electronic properties of this group influence the rate of enzymatic hydrolysis.

Stability: The ester linkage must be stable enough to prevent premature degradation but labile enough to be cleaved efficiently at the site of action.

A hypothetical QSAR study on a series of amdinocillin esters could yield a predictive model. Below is a conceptual representation of such a data table.

Prodrug (Ester Group)Lipophilicity (LogP)Steric Hindrance (Taft's Es)Rate of Hydrolysis (k, min⁻¹)Predicted Activity (pMIC)
This compound 1.2 -0.07 0.5 4.8
Amdinocillin Ethylacetate1.7-0.380.34.5
Amdinocillin Propylacetate2.2-0.670.24.2
Amdinocillin Pivoxil2.8-1.740.85.2

Molecular Docking and Dynamics Simulations to Predict Prodrug-Enzyme and Drug-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand (such as a drug or prodrug) and a protein at the atomic level.

Drug-Target Interactions:

For amdinocillin, its primary target is Penicillin-Binding Protein 2 (PBP2). Molecular docking studies can predict the binding pose of amdinocillin within the active site of PBP2. These studies help to identify the key amino acid residues involved in the binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-target complex.

MD simulations can then be employed to study the dynamic behavior of the amdinocillin-PBP2 complex over time. This provides insights into the stability of the complex and the conformational changes that may occur upon binding. Such simulations are crucial for understanding the mechanism of inhibition and for designing new derivatives with improved binding affinity.

Prodrug-Enzyme Interactions:

This compound is a prodrug that requires activation by esterase enzymes. Molecular docking can be used to model the interaction of this compound with human carboxylesterases, the enzymes likely responsible for its hydrolysis. These simulations can predict whether the prodrug can fit into the active site of the enzyme in a conformation suitable for hydrolysis.

MD simulations of the this compound-esterase complex can further elucidate the dynamics of the interaction and the mechanism of the cleavage reaction. By understanding these interactions, it is possible to design prodrugs with tailored rates of activation.

The following table illustrates the kind of data that can be generated from docking and MD simulations.

ComplexDocking Score (kcal/mol)Key Interacting ResiduesRMSD of Ligand (Å)Predicted Stability
Amdinocillin - PBP2-8.5Ser330, Asn332, Thr5500.8High
This compound - Carboxylesterase 1 -6.2 Ser202, His440, Glu318 1.5 Moderate

In Silico Prediction of Prodrug Bioconversion Pathways and Metabolite Formation

In silico tools can predict the metabolic fate of a drug or prodrug in the body. For this compound, the primary bioconversion pathway is the hydrolysis of the methylacetate ester to yield the active drug, amdinocillin, and the byproducts, formaldehyde (B43269) and acetic acid.

Computational models can predict the likelihood of this and other potential metabolic transformations. These models are often based on large databases of known metabolic reactions and can use various approaches, including expert systems, machine learning, and quantum mechanics.

Expert Systems: These systems use a set of predefined rules based on known biotransformation reactions to predict the metabolites of a new compound. For this compound, a rule for ester hydrolysis would be applied.

Machine Learning Models: These models are trained on large datasets of drug metabolism data to learn the patterns that determine how a molecule will be metabolized. They can predict the sites of metabolism on a molecule and the likelihood of different types of reactions.

Quantum Mechanics (QM) Calculations: QM methods can be used to model the reaction mechanism of ester hydrolysis at a detailed electronic level. This can provide insights into the activation energy of the reaction and help to predict the rate of bioconversion.

A predicted metabolic pathway for this compound is presented below.

Parent CompoundPredicted Primary MetaboliteActivating EnzymePredicted Secondary Metabolites
This compound Amdinocillin Carboxylesterases Formaldehyde, Acetic Acid

Application of Cheminformatics and Machine Learning in Prodrug Optimization and Design

Cheminformatics and machine learning are transforming the field of drug discovery and design by enabling the rapid analysis of large datasets and the development of predictive models.

Cheminformatics in Prodrug Design:

Cheminformatics tools can be used to manage and analyze chemical information for amdinocillin and its prodrugs. This includes:

Virtual Screening: Screening large libraries of virtual compounds to identify potential new prodrug candidates with desirable properties.

Diversity Analysis: Ensuring that a set of designed prodrugs has a wide range of chemical structures to explore the structure-activity landscape effectively.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential prodrugs to identify candidates with favorable pharmacokinetic profiles.

Machine Learning for Prodrug Optimization:

Machine learning models can be developed to predict various properties of amdinocillin prodrugs, such as:

Rate of enzymatic activation: Predicting how quickly a prodrug will be converted to its active form.

Antibacterial activity: Predicting the potency of the released drug.

Solubility and permeability: Predicting the physicochemical properties that influence a prodrug's bioavailability.

By using these predictive models, researchers can prioritize the synthesis and testing of the most promising prodrug candidates, thereby accelerating the optimization process. For example, a machine learning model could be trained to predict the rate of hydrolysis of different ester prodrugs of amdinocillin based on their molecular fingerprints.

The following table provides a conceptual overview of how machine learning models can be applied in the optimization of amdinocillin prodrugs.

Model TypeInput FeaturesPredicted PropertyPotential Application
Random ForestMolecular DescriptorsRate of HydrolysisPrioritizing prodrugs with optimal activation kinetics.
Support Vector MachineChemical FingerprintsPBP2 Binding AffinityIdentifying prodrugs that release highly active amdinocillin.
Neural Network3D Molecular ConformationsCell PermeabilityDesigning prodrugs with improved oral absorption.

Interdisciplinary Research Perspectives for Amdinocillin Methylacetate

Integration of Synthetic Organic Chemistry with Microbiological and Pharmacological Investigations

The development and understanding of amdinocillin and its prodrugs are rooted in the powerful synergy between synthetic organic chemistry, microbiology, and pharmacology. Organic chemistry provides the tools to create and modify the core β-lactam structure, leading to compounds with enhanced properties. Amdinocillin itself is a semisynthetic penicillin, a product of modifying the natural penicillin nucleus. sharif.edu

Pharmacological investigations reveal the unique mechanism of amdinocillin, which sets it apart from most other penicillins. While typical β-lactams bind to Penicillin Binding Proteins (PBPs) 1 and 3, amdinocillin shows a high affinity and specificity for PBP-2. nih.govdrugbank.compatsnap.com This specific binding inhibits the elongation of the peptidoglycan wall in bacteria, leading to the formation of spherical cells and eventual cell lysis. drugbank.compatsnap.com This distinct mechanism is responsible for its potent activity against many Gram-negative bacteria, including Escherichia coli, Klebsiella species, and Enterobacter species. nih.govdrugbank.com

Microbiological studies are essential to evaluate the efficacy of newly synthesized derivatives. These studies determine the minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and assess the potential for synergistic effects with other antibiotics. Research has shown that amdinocillin exhibits marked synergy when combined with other β-lactam antibiotics against many Enterobacteriaceae. nih.govdrugbank.comnih.gov This synergy arises because the simultaneous inhibition of PBP-2 by amdinocillin and PBPs 1 and 3 by another β-lactam creates a more comprehensive blockade of bacterial cell wall synthesis. Furthermore, amdinocillin may potentiate the activity of other β-lactams by causing leakage of β-lactamase from the bacterial cell. nih.gov

This integrated cycle—where chemists synthesize novel derivatives, microbiologists test their antibacterial spectrum and synergy, and pharmacologists elucidate their mechanism of action—drives the rational design of more effective antimicrobial agents.

Table 1: Interdisciplinary Contributions to Amdinocillin Research
DisciplineKey ContributionsResearch Findings
Synthetic Organic ChemistryCreation of prodrugs and derivatives.Synthesis of orally bioavailable prodrugs like amdinocillin pivoxil to overcome the poor absorption of the parent drug. patsnap.com
MicrobiologyDetermination of antibacterial spectrum and susceptibility.High susceptibility rates of E. coli (97.4%) and ESBL-producing Enterobacterales (95.2%) to amdinocillin (mecillinam). nih.gov
PharmacologyElucidation of the mechanism of action and synergistic effects.Amdinocillin specifically binds to Penicillin Binding Protein-2 (PBP-2), a unique mechanism among penicillins. nih.govdrugbank.com This leads to synergy with other β-lactams that target PBP-1 and PBP-3. nih.gov

Translational Research Frameworks for Advancing Amdinocillin Methylacetate Derivatives

Translational research provides a structured pathway to bridge the gap between basic scientific discoveries and their practical application in clinical settings to improve public health. nih.govnih.gov This framework is essential for advancing this compound derivatives from the laboratory bench to the patient's bedside. The process can be viewed as a multi-phase continuum, starting with preclinical research and moving through various stages of clinical trials and population-level studies. nih.gov

The development of amdinocillin pivoxil serves as a prime example of successful translational research. The parent compound, amdinocillin, is poorly absorbed when taken orally, limiting its utility to intravenous administration. drugbank.com Recognizing this limitation (a clinical problem), researchers applied a prodrug strategy (a preclinical solution). Amdinocillin was chemically modified to create amdinocillin pivoxil, an ester that is readily absorbed from the gastrointestinal tract. patsnap.com Once absorbed, it is rapidly hydrolyzed by esterases in the body to release the active amdinocillin. patsnap.com

A translational framework for a new hypothetical this compound derivative would follow distinct stages:

T1 (Bench to Bedside): This phase involves the initial synthesis of the derivative and preclinical testing. This includes in vitro studies to determine its antibacterial activity, mechanism of action, and preliminary toxicology.

T2 (Efficacy to Effectiveness): If the derivative shows promise, it moves into early-phase clinical trials to evaluate its safety, pharmacokinetics, and efficacy in a controlled environment.

T3 (Effectiveness to Practice): This stage involves large-scale clinical trials to confirm its effectiveness in diverse patient populations and compare it to existing treatments.

T4 (Practice to Population Health): Following regulatory approval, this phase focuses on post-market surveillance and research to understand the drug's real-world impact on public health and antimicrobial resistance patterns.

This structured approach ensures that research is goal-oriented, moving systematically from scientific concept to tangible health benefits. nih.govnsw.gov.au

Table 2: Translational Research Phases for an Amdinocillin Derivative
PhaseDescriptionKey ActivitiesExample Goal
T1Basic research to first-in-human studies. nih.govSynthesis, in vitro susceptibility testing, animal models of infection.Demonstrate the derivative's activity against multidrug-resistant E. coli in a lab setting.
T2Translation to patients in controlled settings. nih.govPhase I and II clinical trials to assess safety and efficacy.Establish the effective dose and safety profile in patients with urinary tract infections.
T3Translation to practice in real-world settings. nih.govPhase III randomized controlled trials comparing the new derivative to standard care.Prove the derivative is superior or non-inferior to current first-line antibiotics.
T4Translation to the community and population health. nih.govPost-market surveillance, health services research.Monitor for the emergence of resistance and assess the drug's impact on hospitalization rates.

Biotechnological and Enzymatic Approaches for Sustainable Prodrug Synthesis

The traditional chemical synthesis of semi-synthetic β-lactam antibiotics often involves harsh conditions, toxic organic solvents, and costly steps for protecting chemical groups, leading to environmental concerns and significant waste. sharif.edubiotech-asia.org In response, biotechnology offers greener, more sustainable alternatives through enzymatic synthesis. This approach utilizes enzymes, such as penicillin G acylase (PGA), as biocatalysts to perform specific chemical transformations under mild, aqueous conditions. researchgate.netfrontiersin.org

Enzymatic synthesis of β-lactam antibiotics is typically a kinetically controlled process. researchgate.net An enzyme, often immobilized on a solid support for stability and reusability, facilitates the coupling of the β-lactam nucleus (like 6-aminopenicillanic acid, 6-APA) with an activated side-chain donor. biotech-asia.orgresearchgate.net This method offers several advantages over chemical synthesis:

Environmental Sustainability: Reactions are performed in water at neutral pH and mild temperatures, eliminating the need for hazardous organic solvents. researchgate.net

High Specificity: Enzymes are highly stereospecific, which prevents the formation of unwanted byproducts and simplifies the purification process. biotech-asia.org

While much of the research has focused on antibiotics like ampicillin and amoxicillin (B794), the principles are directly applicable to the synthesis of amdinocillin and its prodrugs. biotech-asia.orgnih.gov An enzymatic approach could be developed to ligate the amidino side chain to the 6-APA nucleus to form amdinocillin, and subsequent enzymatic esterification could yield prodrugs like this compound. This represents a significant step towards more sustainable and economically viable pharmaceutical manufacturing.

Contributions of this compound Research to Global Antimicrobial Drug Discovery and Development

The research and clinical use of amdinocillin and its prodrugs have made several significant contributions to the broader field of antimicrobial drug discovery. These contributions have influenced how new antibiotics are designed, evaluated, and deployed in the face of rising antimicrobial resistance.

Validation of Novel Targets: Amdinocillin's unique specificity for PBP-2 demonstrated that not all β-lactams need to function identically. nih.govdrugbank.com This discovery broadened the scope of β-lactam research, encouraging scientists to explore other PBPs as potential drug targets and to design molecules with novel binding profiles. It established the principle that targeting less conventional enzymes in the cell wall synthesis pathway can be a highly effective antibacterial strategy.

Pioneering Combination Therapy: The pronounced synergy between amdinocillin and other β-lactams provided a powerful clinical rationale for combination therapy. drugbank.comnih.gov This approach, where two drugs with complementary mechanisms of action are used together, has become a cornerstone of modern antimicrobial stewardship. It can broaden the spectrum of activity, increase bactericidal efficacy, and potentially slow the development of resistance.

Advancement of Prodrug Strategies: The success of amdinocillin pivoxil in converting a poorly absorbed intravenous drug into an effective oral agent is a landmark achievement in medicinal chemistry. patsnap.com It serves as a classic case study for the application of prodrug technology to overcome pharmacokinetic challenges. This strategy has since been applied to numerous other drug classes to improve properties like solubility, stability, and oral bioavailability. mdpi.comnajah.edu

Utility Against Resistant Pathogens: In an era of increasing resistance, amdinocillin has retained activity against many multidrug-resistant Gram-negative pathogens, including a high percentage of strains that produce extended-spectrum β-lactamases (ESBLs). nih.gov Its continued efficacy underscores the importance of revisiting and re-evaluating older antibiotics with unique mechanisms as valuable tools in the current therapeutic arsenal (B13267). This has encouraged a "discovery" pipeline that includes looking back at existing drugs for new uses.

Collectively, the legacy of amdinocillin research is not just in the clinical utility of the drug itself, but in the valuable scientific principles and strategic insights it has provided to the global effort to discover and develop new antimicrobial agents. ox.ac.uk

Q & A

Q. What is the synthetic pathway for Amdinocillin methylacetate, and how is its purity validated?

this compound is synthesized via esterification of amdinocillin (a β-lactam antibiotic) with methyl acetate. A key step involves protecting reactive hydroxyl or carboxyl groups during synthesis, often using silyl ethers like ((tert-butyldimethylsilyl)oxy)methylacetate to prevent side reactions . Post-synthesis, purity is validated using reversed-phase HPLC (retention time comparison) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C spectra to confirm esterification) . Quantification of residual solvents (e.g., methyl acetate) is performed via gas chromatography-mass spectrometry (GC-MS) .

Q. What is the mechanism of action of this compound against bacterial targets?

this compound acts as a prodrug, hydrolyzing in vivo to release amdinocillin, which selectively binds to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria . This binding disrupts peptidoglycan cross-linking, weakening the cell wall. Experimental validation involves:

  • Minimum inhibitory concentration (MIC) assays against Escherichia coli and Klebsiella pneumoniae.
  • Time-kill curves to assess bactericidal kinetics .
  • Competitive binding studies using radiolabeled amdinocillin to quantify PBP2 affinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yield in this compound synthesis?

Low yields often arise from incomplete esterification or hydrolysis of intermediates. Methodological improvements include:

  • Reactive distillation : Combining reaction and separation in a single unit (e.g., simulated moving-bed reactors) to shift equilibrium toward ester formation .
  • Kinetic modeling : Using Arrhenius parameters (e.g., activation energy, pre-exponential factor) derived from transesterification studies of methyl acetate analogs to predict optimal temperatures and catalyst concentrations .
  • Protecting group strategies : Employing tert-butyldimethylsilyl (TBDMS) groups to stabilize intermediates, as demonstrated in silyl ether chemistry .

Q. How can contradictory data on this compound’s antibacterial efficacy be resolved?

Discrepancies in MIC values or time-kill results may stem from:

  • Strain-specific variations in PBP2 expression : Genomic sequencing of test strains to identify mutations in PBP2 or efflux pump regulators .
  • Hydrolysis rate differences : Quantify hydrolysis to amdinocillin in vitro using LC-MS under varying pH conditions (e.g., simulating physiological vs. culture media) .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare datasets and identify outliers .

Q. What methodologies are recommended for studying the stability of this compound under physiological conditions?

  • Accelerated stability testing : Incubate the compound at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC .
  • pH-rate profiling : Measure hydrolysis kinetics in buffers (pH 1–8) to identify degradation hotspots .
  • Mass spectrometry : Identify degradation products (e.g., methyl acetate release or β-lactam ring cleavage) .

Methodological Resources

  • Synthesis : Refer to reactive distillation protocols for methyl acetate derivatives and silyl ether protection strategies .
  • Characterization : Use NMR (Bruker Avance III 500 MHz) and GC-MS (Agilent 7890B) .
  • Biological assays : Follow CLSI guidelines for MIC testing and include PBP binding affinity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.